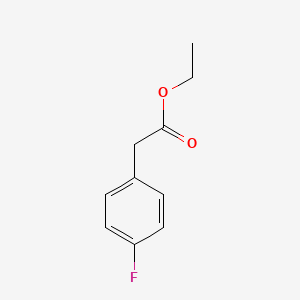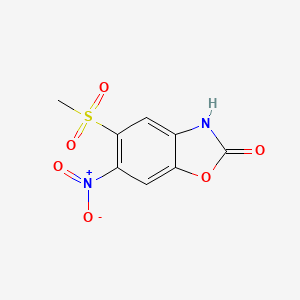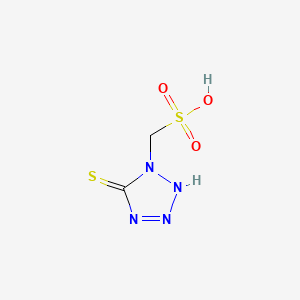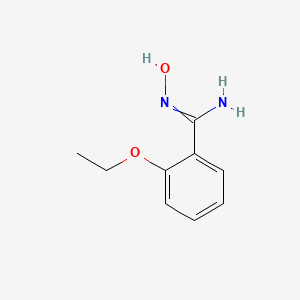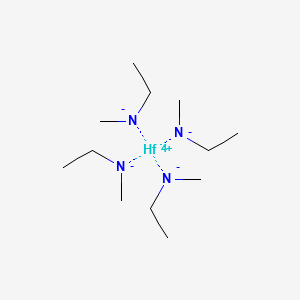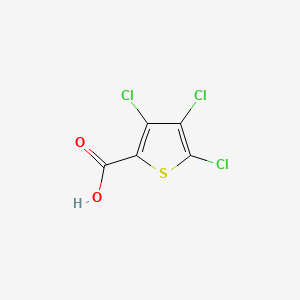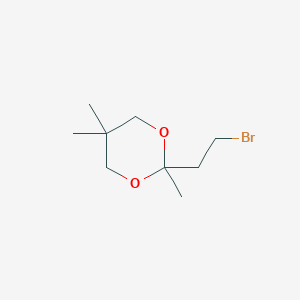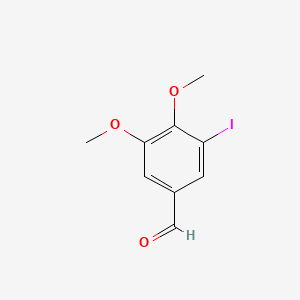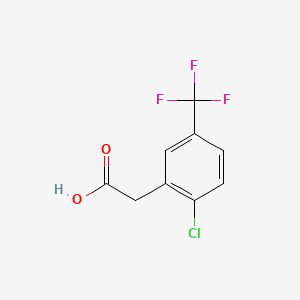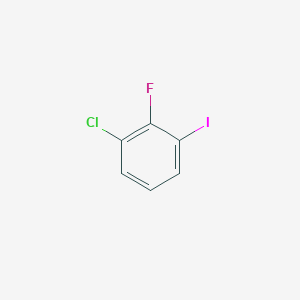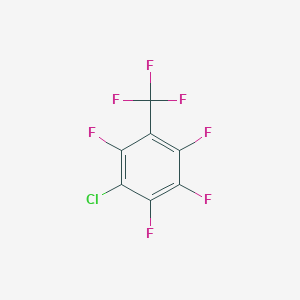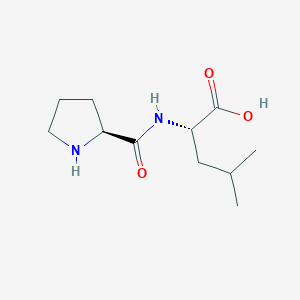
H-脯氨酸-亮氨酸-OH
描述
Pro-leu, also known as cyclo(l-Pro-l-Leu), is a cyclic dipeptide composed of the amino acids proline and leucine. This compound belongs to the class of diketopiperazines, which are the smallest cyclic peptides formed by the condensation of two amino acids. Cyclo(l-Pro-l-Leu) has been identified in various bacterial cultures and is known for its bioactive properties, including antimicrobial and nematocidal activities .
科学研究应用
Cyclo(l-Pro-l-Leu) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and diketopiperazine formation.
Biology: Investigated for its role in microbial interactions and as a signaling molecule.
Medicine: Explored for its antimicrobial, antifungal, and nematocidal activities
Industry: Utilized in the agricultural sector as a biocontrol agent against plant pathogens and pests
作用机制
Target of Action
H-Pro-Leu-OH, also known as Pro-leu or (S)-4-Methyl-2-((S)-pyrrolidine-2-carboxamido)pentanoic acid, primarily targets the human kidney prolinase . Prolinase, also known as prolyl dipeptidase, is an enzyme that plays a crucial role in the metabolism of proline-containing peptides .
Mode of Action
It is known that h-pro-leu-oh acts as a substrate for this enzyme . This suggests that the compound may be involved in the enzymatic processes mediated by prolinase, potentially influencing the metabolism of proline-containing peptides.
生化分析
Biochemical Properties
Pro-leu plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Pro-leu has been shown to inhibit the production of aflatoxin by Aspergillus parasiticus . This interaction suggests that Pro-leu may bind to specific enzymes involved in the biosynthesis of aflatoxin, thereby inhibiting their activity. Additionally, Pro-leu exhibits antimicrobial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The nature of these interactions involves binding to bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death.
Cellular Effects
Pro-leu exerts significant effects on various types of cells and cellular processes. In bacterial cells, Pro-leu disrupts cell membrane integrity, leading to cell lysis and death . In fungal cells, Pro-leu inhibits the production of aflatoxin, a potent mycotoxin, by interfering with the biosynthetic pathway . Additionally, Pro-leu has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Pro-leu may modulate the expression of genes involved in stress response and defense mechanisms, thereby enhancing the cell’s ability to combat infections.
Molecular Mechanism
The molecular mechanism of Pro-leu involves several key interactions at the molecular level. Pro-leu binds to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, Pro-leu inhibits the activity of enzymes involved in aflatoxin biosynthesis by binding to their active sites . This binding interaction prevents the enzymes from catalyzing the necessary reactions, thereby reducing aflatoxin production. Additionally, Pro-leu may interact with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death . These molecular interactions highlight the multifaceted mechanism of action of Pro-leu.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pro-leu can change over time. Pro-leu is relatively stable under standard laboratory conditions, but its stability may be influenced by factors such as temperature, pH, and exposure to light. Over time, Pro-leu may undergo degradation, leading to a reduction in its biological activity. Long-term studies have shown that Pro-leu can have sustained effects on cellular function, including prolonged inhibition of aflatoxin production and antimicrobial activity . These temporal effects highlight the importance of considering the stability and degradation of Pro-leu in experimental settings.
Dosage Effects in Animal Models
The effects of Pro-leu vary with different dosages in animal models. At low doses, Pro-leu exhibits antimicrobial and antifungal activity without causing significant toxicity . At higher doses, Pro-leu may exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of stress responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. These findings underscore the importance of optimizing the dosage of Pro-leu to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
Pro-leu is involved in several metabolic pathways, including those related to antimicrobial and antifungal activities. Pro-leu interacts with enzymes and cofactors involved in the biosynthesis of secondary metabolites, such as aflatoxin . By inhibiting these enzymes, Pro-leu disrupts the metabolic flux and reduces the production of harmful metabolites. Additionally, Pro-leu may influence the levels of other metabolites, such as reactive oxygen species, by modulating the activity of antioxidant enzymes. These interactions highlight the complex role of Pro-leu in cellular metabolism.
Transport and Distribution
Pro-leu is transported and distributed within cells and tissues through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, Pro-leu can localize to specific compartments or organelles, where it exerts its biological activity. For example, Pro-leu may accumulate in the endoplasmic reticulum, where it inhibits the biosynthesis of aflatoxin . The transport and distribution of Pro-leu are critical for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Pro-leu plays a crucial role in its activity and function. Pro-leu may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Pro-leu may localize to the endoplasmic reticulum, where it interacts with enzymes involved in aflatoxin biosynthesis . Additionally, Pro-leu may undergo post-translational modifications, such as phosphorylation or acetylation, that influence its localization and activity. Understanding the subcellular localization of Pro-leu is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(l-Pro-l-Leu) typically involves the cyclization of linear dipeptides. One common method is the coupling of N-protected proline with leucine methyl ester using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting linear dipeptide is then cyclized under acidic or basic conditions to form the cyclic dipeptide .
Industrial Production Methods
Industrial production of cyclo(l-Pro-l-Leu) can be achieved through fermentation processes using bacterial strains such as Bacillus amyloliquefaciens. The bacteria are cultured in a suitable medium, and the cyclic dipeptide is extracted and purified using chromatographic techniques .
化学反应分析
Types of Reactions
Cyclo(l-Pro-l-Leu) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can modify the diketopiperazine ring, leading to different structural analogs.
Substitution: Substitution reactions can introduce different functional groups into the diketopiperazine ring, altering its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various diketopiperazine derivatives with altered bioactive properties .
相似化合物的比较
Cyclo(l-Pro-l-Leu) is compared with other diketopiperazines such as:
Cyclo(d-Pro-l-Leu): Similar in structure but with different stereochemistry, leading to variations in bioactivity.
Cyclo(d-Pro-l-Tyr): Contains tyrosine instead of leucine, resulting in different antimicrobial properties.
Cyclo(l-Tyr-Gly): A smaller cyclic dipeptide with distinct biological activities
Cyclo(l-Pro-l-Leu) is unique due to its specific combination of proline and leucine, which imparts distinct bioactive properties and makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7(2)6-9(11(15)16)13-10(14)8-4-3-5-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQOUHVVXABNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393341 | |
| Record name | Pro-leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52899-07-7 | |
| Record name | Pro-leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pro-Leu (H-Pro-Leu-OH)?
A1: The molecular formula of Pro-Leu (H-Pro-Leu-OH) is C11H20N2O3, and its molecular weight is 228.29 g/mol.
Q2: Is there any spectroscopic data available for Pro-Leu (H-Pro-Leu-OH)?
A2: Yes, several research papers utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy to analyze Pro-Leu-containing peptides. For instance, one study employed 1H NMR and CD to investigate the conformation of cyclo(Pro-Leu-Aib)2, a cyclic peptide containing the Pro-Leu motif [].
Q3: How does modifying the Pro-Leu (H-Pro-Leu-OH) structure affect its biological activity?
A3: Research suggests that even minor alterations to the Pro-Leu structure can significantly impact its biological activity. For example, replacing the proline residue with other heterocyclic amino acids can influence the peptide's ability to modulate dopamine receptors []. Similarly, modifying the C-terminal with cyclic amino acids can lead to varying levels of enhancement in dopamine agonist binding [].
Q4: Are there specific structural features of Pro-Leu analogs that correlate with enhanced activity in inhibiting oxotremorine-induced tremor?
A4: Yes, research indicates that while replacing Pro with HCO-Pro or cyclopentanecarboxylic acid leads to inactive analogs, peptides with the general structure <Glu-Leu-Gly-NR1R2 exhibit significant activity. For instance, R1 = C3H8 and R2 = H resulted in an analog four times more potent than MIF [].
Q5: Is Pro-Leu (H-Pro-Leu-OH) susceptible to enzymatic degradation?
A5: Yes, research indicates that Pro-Leu can be cleaved by enzymes. For example, one study demonstrated that Pro-Leu is a product of the enzymatic breakdown of the tripeptide Pro-Gly-Pro-Leu by enzymes found in rat nasal slime, brain microsomal fractions, and blood [].
Q6: How does the stability of simple glyprolines, including Pro-Leu, compare to that of Semax (Met-Glu-His-Phe-Pro-Gly-Pro)?
A6: Studies reveal that simple glyprolines like Pro-Gly-Pro-Leu, Pro-Gly-Pro-Gly, and Pro-Gly-Pro demonstrate significantly higher resistance to degradation by enzymes like leucine aminopeptidase and those found in nasal slime, brain membranes, and rat blood compared to Semax [].
Q7: What are some potential applications of Pro-Leu-containing peptides?
A7: Research suggests that Pro-Leu-containing peptides, specifically analogs of Pro-Leu-Gly-NH2 (MIF), may have potential in treating conditions like Parkinson's disease and mental depression due to their ability to inhibit oxotremorine-induced tremors [].
Q8: Does Pro-Leu (H-Pro-Leu-OH) play a role in the glycosylation of human gonadotropin alpha-subunit?
A8: Studies indicate that the Pro-Leu-Arg motif, while known to be involved in the glycosylation process, does not directly influence the sulfation of N-linked oligosaccharides in the human gonadotropin alpha-subunit [].
Q9: Can Pro-Leu-containing peptides inhibit collagenase activity?
A9: Yes, research demonstrates that synthetic peptides with the general structure Pro-Leu-X-Pro, where X can be glycine or sarcosine, can inhibit the collagenase enzyme from Achromobacter iophagus [].
Q10: Have computational methods been used to study Pro-Leu-containing peptides?
A10: Yes, conformational energy calculations have been employed to determine the tertiary structure of H-Pro-Leu-Gly-NH2, a peptide with MSH release-inhibiting properties []. Additionally, molecular modeling and simulations can be utilized to study the structure-activity relationship of Pro-Leu analogs and design more potent and selective compounds.
Q11: What is known about the distribution and half-life of Pro-Leu-Gly-NH2 in rats?
A11: Research shows that H-Pro-Leu-Gly-NH2, when labeled with 14C-leucine and administered intravenously to rats, exhibits a half-life of approximately 9 minutes and a distribution volume exceeding that of plasma [].
Q12: Does the source of protein in sheep feed impact the concentration of small peptides, including Pro-Leu, in the rumen?
A12: Yes, studies demonstrate a correlation between protein source and small peptide concentration in the sheep rumen. For example, a casein-rich diet led to the highest accumulation of Pro-Leu in the rumen 6 hours post-feeding [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


